Arsonic acid
Description
Foundational Significance within Organoarsenic Chemistry
Arsonic acids are organoarsenic compounds characterized by the functional group RAsO(OH)₂, where 'R' is an organic substituent. wikipedia.org This structure, featuring a pentavalent arsenic atom bonded to an organic group, an oxo group, and two hydroxyl groups, is central to the field of organoarsenic chemistry. wikipedia.orgwikipedia.org The parent compound, where R is a hydrogen atom, is arsonic acid (HAsO(OH)₂), though it is less common than its organic derivatives. wikipedia.org The synthesis of these compounds has historical roots in methods like the Béchamp reaction, an electrophilic aromatic substitution using arsenic acid on activated aromatic substrates, and the Meyer reaction, which is significant for preparing aliphatic arsonic acids. wikipedia.orgtandfonline.comorgsyn.org The ability to create a stable carbon-arsenic bond opened up a vast area of chemical exploration. wikipedia.org The chemistry of arsonic acids is foundational because they serve as precursors to a wide array of other organoarsenic compounds through various reactions. wikipedia.orggeeksforgeeks.org
Interdisciplinary Relevance across Chemical and Environmental Sciences
The significance of arsonic acids extends beyond synthetic chemistry into environmental and analytical sciences. Due to their use in pesticides and as additives in animal feed, compounds like roxarsone (B1679585) (4-hydroxy-3-nitrophenylthis compound) and arsanilic acid have been introduced into the environment. wikipedia.orgcdc.gov This has prompted extensive research into their environmental fate, transport, and transformation. cdc.govnih.gov The mobility and bioavailability of arsonic acids in soil and water are influenced by factors such as pH, redox potential, and the presence of minerals, making their study crucial for understanding arsenic contamination. cdc.govresearchgate.netrsc.org Furthermore, the development of sensitive and specific analytical methods for the detection and speciation of arsonic acids and their metabolites is a critical area of research to monitor their environmental impact. nih.govresearchgate.netcdc.gov
Research Trajectories and Emerging Areas of Investigation
Current research on arsonic acids is following several key trajectories. One major area is the development of novel therapeutic agents. researcher.life For instance, derivatives of this compound are being investigated for their potential as anticancer drugs. researcher.life Another significant research direction is focused on the synthesis of new materials, such as polymers containing this compound groups. researcher.life In environmental science, research is ongoing to better understand the biogeochemical cycling of arsenic, including the microbial methylation and demethylation of arsonic acids. cdc.gov There is also a continuous effort to refine analytical techniques to achieve lower detection limits and to better distinguish between different arsenic species in complex environmental and biological samples. nih.govnih.gov
Structure
2D Structure
Properties
Molecular Formula |
AsH3O3 |
|---|---|
Molecular Weight |
125.944 g/mol |
IUPAC Name |
arsonic acid |
InChI |
InChI=1S/AsH3O3/c2-1(3)4/h1H,(H2,2,3,4) |
InChI Key |
BUSBFZWLPXDYIC-UHFFFAOYSA-N |
SMILES |
O[AsH](=O)O |
Canonical SMILES |
O[AsH](=O)O |
Synonyms |
arsonate arsonic acid arsonic acid, ion(2-) |
Origin of Product |
United States |
Fundamental Chemical Principles and Reactivity of Arsonic Acid
Elucidation of the Arsonic Acid Moiety Structural Architecture and Bonding Characteristics
Arsonic acids are defined by the presence of the -AsO(OH)₂ functional group, where the arsenic atom is in the +5 oxidation state umaine.edu. The arsenic atom forms a tetrahedral arrangement with its bonded atoms. In the general structure R-As(=O)(OH)₂, the arsenic atom is covalently bonded to the organic substituent (R), a double bond exists between arsenic and one oxygen atom, and single bonds connect arsenic to two hydroxyl (-OH) groups umaine.eduontosight.aiwikipedia.orgontosight.aigeeksforgeeks.orgbyjus.comnih.gov. The As-O bond lengths in inorganic arsenic acid (H₃AsO₄) have been reported to range from 1.66 to 1.71 Å wikipedia.org. The As-C bond links the arsenic center to the organic moiety, which can be an alkyl or aryl group ontosight.aiwikipedia.orgontosight.ai. This structural arrangement, particularly the presence of polar As-O and As-OH bonds, contributes to the compound's acidic properties and its capacity for hydrogen bonding ontosight.aiontosight.ai.
Physicochemical Properties Influencing Reactivity and Environmental Behavior
The physicochemical properties of arsonic acids are critical determinants of their reactivity and environmental fate. These properties include their acidic nature, solubility, and the influence of substituents on these characteristics.
Acid-Base Equilibria and Ionization Constants (pKa) Determination
Experimental Methodologies for pKa Evaluation
The determination of pKa values for arsonic acids is typically achieved through experimental methods. Potentiometric titration is a common and reliable technique, where the acid is titrated with a base, and the pH is monitored to determine the equivalence points and calculate the pKa . Polarography has also been employed to study the electrochemical behavior of arsonic acids, allowing for the establishment of relationships between half-wave potentials and substituent constants, which can be used for quantitative analysis and, indirectly, for understanding acidity rsc.org.
Computational Approaches for pKa Prediction
In addition to experimental methods, computational approaches are increasingly used to predict pKa values for arsonic acids, especially for novel or difficult-to-synthesize compounds. Density Functional Theory (DFT) is a prevalent method, with various levels of theory and basis sets being evaluated. Studies have shown that methods like B3LYP with the 6-311++G(2d,2p) basis set can provide good agreement with experimental pKa values for arsonic acids, achieving average errors below 0.3 pKa units semanticscholar.org. Other computational strategies involve correlating pKa values with molecular descriptors such as the maximum surface electrostatic potential (VS,max), atomic charges derived from solvation models (e.g., SMD), and scaled solvent-accessible surface area methods researchgate.netacs.orgchemrxiv.org. Machine learning (ML) approaches, particularly Support Vector Machines (SVM), have also demonstrated strong predictive performance for this compound pKa values, offering a rapid and efficient alternative for large-scale predictions researchgate.netacs.orgchemrxiv.orgacs.orgjoaquinbarroso.com. Among the DFT-based methods, calculations based on atomic charges of the conjugated arsonate base have yielded the most accurate predictions researchgate.netacs.orgchemrxiv.org.
Effects of Substituent Electronic and Steric Properties on Acidity
The nature and position of substituents on the organic moiety of an this compound profoundly influence its acidity. This influence is primarily mediated through electronic (inductive and resonance) and steric effects.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Groups that withdraw electron density from the this compound moiety, either through inductive (-I) or resonance (-M) effects, tend to stabilize the resulting conjugate base (arsonate anion). This stabilization lowers the energy of the deprotonated form, making proton dissociation more favorable and thus increasing the acidity (lowering the pKa). Examples of EWGs include nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups semanticscholar.orgacs.orgcutm.ac.inlibretexts.org.
Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the this compound moiety, through inductive (+I) or resonance (+M) effects, destabilize the conjugate base by increasing electron density. This destabilization makes proton dissociation less favorable, decreasing the acidity (increasing the pKa). Examples of EDGs include methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups semanticscholar.orgacs.orgcutm.ac.inlibretexts.org.
Steric Effects:
Table 1: Influence of Substituents on this compound Acidity
| Substituent Type | Primary Electronic Effect | General Effect on Acidity (pKa) | Example Substituents |
| Electron-Withdrawing | -I, -M | Increases (Lowers pKa) | -NO₂, -Cl, -F |
| Electron-Donating | +I, +M | Decreases (Increases pKa) | -OCH₃, -CH₃ |
Reaction Mechanisms of Arsonic Acids and Related Species
Arsonic acids participate in various chemical reactions, reflecting the reactivity of the pentavalent arsenic center and the attached organic group.
Béchamp Reaction: A primary synthetic route for aryl arsonic acids involves the Béchamp reaction, an electrophilic aromatic substitution. In this mechanism, arsenic acid (H₃AsO₄) acts as the electrophile, reacting with activated aromatic substrates, such as aniline (B41778) derivatives. An idealized stoichiometry for the formation of an amino-substituted phenylthis compound is: C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O wikipedia.org.
Redox Reactions: Arsonic acids, being pentavalent arsenic compounds, can undergo reduction. For example, they can be reduced to arsenobenzenes rsc.org. Arsenic acid (H₃AsO₄) itself is an oxidizing agent and can oxidize iodide ions to iodine wikipedia.org. Historically significant is the Meyer reaction, where arsenous acid (As(III)) reacts with methyl iodide to form methylthis compound (As(V)), demonstrating an increase in the arsenic oxidation state from +3 to +5 wikipedia.org.
Reactions of Halogenated Arsonic Acids: Aryl arsonic acids containing halogen substituents can undergo specific reactions. For instance, halobenzenearsonic acids can be reduced to dichloroarsines using sulfur dioxide in the presence of hydrochloric acid and potassium iodide .
Table 2: Selected pKa Values for Arsenic Acids
| Compound | pKa1 | pKa2 | pKa3 | Notes | Source |
| Arsenous Acid (H₃AsO₃) | 9.23 | 12.13 | 13.40 | Exists primarily in solution; weak acid. | nih.gov |
| Arsenic Acid (H₃AsO₄) | 2.19 | 6.94 | 11.5 | Triprotic acid; strong oxidizer. | wikipedia.org |
| Phenylthis compound | ~4.0 | - | - | Base phenylthis compound for comparison. | |
| 3-Bromophenylthis compound | ~2.5–3.5 | - | - | Meta-bromo substituent increases acidity. |
Synthetic Methodologies and Derivatization Strategies for Arsonic Acid Compounds
Established Synthetic Routes for Arsonic Acids
The synthesis of arsonic acids typically involves the formation of a carbon-arsenic bond, often through reactions that introduce an arsenic-containing moiety onto an organic framework or modify existing arsenic compounds.
Electrophilic Aromatic Substitution (e.g., Béchamp Reaction)
The Béchamp reaction is a cornerstone method for synthesizing aromatic arsonic acids, involving the electrophilic aromatic substitution of activated aromatic substrates with arsenic acid ijprjournals.comwikipedia.orgwikipedia.orgexpertsmind.comdbpedia.org. This reaction is analogous to the sulfonation of aromatic hydrocarbons ijprjournals.com. Typically, an activated aromatic compound, such as aniline (B41778), reacts with arsenic acid (H₃AsO₄) under heating conditions ijprjournals.comwaikato.ac.nz. The idealized stoichiometry for the preparation of arsanilic acid from aniline illustrates this process:
C₆H₅NH₂ + H₃AsO₄ → H₂O₃AsC₆H₄NH₂ + H₂O wikipedia.orgwikipedia.orgdbpedia.org
The Béchamp reaction has been historically significant, notably in the work of Paul Ehrlich on organoarsenicals wikipedia.org. Variations of this reaction, particularly employing substituted anilines, allow for the synthesis of a range of substituted aromatic arsonic acids ijprjournals.comwaikato.ac.nzorgsyn.org. For instance, the reaction of p-nitroaniline with arsenic acid can yield p-nitrophenylarsonic acid orgsyn.org. The effectiveness of the reaction can be influenced by catalysts, reaction medium, and temperature ijprjournals.com.
Alkylation Reactions (e.g., Meyer Reaction)
The Meyer reaction, first described in 1883, is the primary method for synthesizing aliphatic arsonic acids, most notably methylthis compound wikipedia.orgresearchgate.net. This reaction involves the alkylation of arsenous acid (As(OH)₃) or its salts with alkyl halides, such as methyl iodide (CH₃I), in the presence of a base like sodium hydroxide (B78521) (NaOH) wikipedia.orgthieme-connect.de. The process proceeds via nucleophilic substitution at the arsenic atom, with a concurrent oxidation of arsenic from the +3 to the +5 oxidation state wikipedia.org.
As(OH)₃ + CH₃I + NaOH ⇌ CH₃AsO(OH)₂ + NaI + H₂O wikipedia.org
Industrial adaptations of the Meyer reaction may utilize excess methyl iodide and elevated temperatures (60–80°C) to achieve high yields, often exceeding 85% . The general principle can be extended to prepare other aliphatic arsonic acids by using different alkyl halides and sodium arsenites thieme-connect.de.
Hydrolysis and Oxidation of Arsenic Precursors
Arsonic acids can also be accessed through the hydrolysis or oxidation of simpler inorganic arsenic compounds. Arsenic acid (H₃AsO₄), a key reagent in the Béchamp reaction, can be prepared by treating arsenic trioxide (As₂O₃) with concentrated nitric acid melscience.comtoppr.comgeeksforgeeks.org. The reaction proceeds as follows:
As₂O₃ + 2HNO₃ + 2H₂O → 2H₃AsO₄ + 2NO₂ melscience.comgeeksforgeeks.org
Arsenic trioxide itself is a commercially important compound that can be obtained by burning arsenic in air or by the hydrolysis of arsenic trihalides energysecurity.gov.uk. Arsenic pentoxide (As₂O₅) can also be hydrated to form arsenic acid melscience.com. Furthermore, certain arsenic(III) compounds, such as arsenic(III) oxide, can be derivatized using reagents like 2-mercaptopyridine, involving the reaction of the thiol group with the arsenic(III) center acs.org. Esters of arsonic acids are generally susceptible to hydrolysis nih.govnih.gov.
Synthesis of Organothis compound Derivatives
The synthesis of organothis compound derivatives involves either building the this compound functionality onto a pre-functionalized organic molecule or functionalizing an existing this compound.
Aromatic Arsonic Acids and Their Functionalization
Aromatic arsonic acids, such as phenylthis compound and its substituted derivatives, are commonly synthesized using methods like the Béchamp reaction with appropriately substituted aromatic amines ijprjournals.comwaikato.ac.nzorgsyn.org. The Bart reaction, which involves the interaction of a diazonium salt with an inorganic arsenic compound, and its variations like the Scheller reaction, are also widely employed for preparing aromatic arsonic acids waikato.ac.nzorganicreactions.org. These methods allow for the introduction of various substituents onto the aromatic ring prior to or during the formation of the this compound group.
Functionalization of pre-formed aromatic arsonic acids is also possible, though often less direct than synthesizing a substituted derivative from a substituted precursor. For example, electrophilic substitution reactions can be used to introduce certain functional groups onto the benzene (B151609) ring of phenylthis compound, particularly if the ring is activated by electron-donating substituents ijprjournals.com. The stability and reactivity of aromatic arsonic acids are influenced by the nature of the substituents on the benzene ring energysecurity.gov.uk.
Table 3.1: Examples of Aromatic this compound Syntheses
| This compound Derivative | Primary Synthetic Route | Key Reagents | Typical Yields/Notes | References |
| Phenylthis compound | Bart Reaction | Diazonium salt of aniline, sodium arsenate, Cu(I) catalyst | ~58% | waikato.ac.nzorgsyn.orgorganicreactions.org |
| p-Nitrophenylthis compound | Bart Reaction (variation with diazonium borofluoride) | p-Nitrobenzenediazonium borofluoride, sodium arsenite, cuprous chloride | ~33% | orgsyn.org |
| Arsanilic acid | Béchamp Reaction | Aniline, arsenic acid | - | wikipedia.orgwikipedia.orgdbpedia.org |
| Roxarsone (B1679585) (4-hydroxy-3-nitrobenzenethis compound) | Béchamp Reaction | 4-Amino-2-nitrophenol, arsenic acid | Historically significant; anticoccidial activity | wikipedia.orgexpertsmind.comwikidoc.org |
| p-Chlorophenylthis compound | Diazotization method (Bart-type) | o-Chloroaniline, sodium nitrite, HCl, copper sulfate, arsenic anhydride | - | ijprjournals.com |
Aliphatic Arsonic Acids Synthesis
The synthesis of aliphatic arsonic acids predominantly relies on the Meyer reaction, as detailed in section 3.1.2. This method allows for the preparation of various alkylarsonic acids by reacting arsenous acid or arsenites with corresponding alkyl halides. For example, the reaction of sodium methylarsonite with 2-chloroethanol (B45725) can yield 2-hydroxyethyl(methyl)arsinic acid, a precursor for other organoarsenic compounds rsc.org. The general approach involves the nucleophilic attack of the arsenite anion on the alkyl halide, leading to the formation of the C-As bond and oxidation of arsenic to the pentavalent state wikipedia.org.
Environmental Geochemistry and Biogeochemical Transformations of Arsonic Acid
Environmental Occurrence and Distribution of Arsenic Species
Arsenic is a ubiquitous element found in the Earth's crust and is mobilized in the environment through both natural and human-induced processes. researchgate.netneptjournal.com Its distribution spans across minerals, soil, water, air, and living tissues. researchgate.netscispace.com
The primary natural source of arsenic is the Earth's crust, with an average concentration of approximately 1.5 to 5 mg/kg. rsc.orgun-igrac.orgnih.gov Arsenic is a constituent of more than 245 minerals, with arsenopyrite (B74077) (FeAsS) being the most common. scispace.comnih.govnerc.ac.uk Other significant arsenic-bearing minerals include realgar (As4S4) and orpiment (As2S3). neptjournal.comcdc.gov
Natural mobilization processes that release arsenic into the environment include:
Weathering of Rocks: The weathering and erosion of arsenic-containing rocks and minerals are the principal natural mechanisms for introducing arsenic into soils and aquatic systems. nerc.ac.ukmdpi.com
Volcanic Activity: Volcanic eruptions and geothermal activities release significant amounts of arsenic into the atmosphere and surrounding waters. nih.govmdpi.comca.gov Geothermal waters, for instance, can contain high concentrations of arsenic, with levels reported up to 8.5 mg/L. scispace.com
Microbial Activity: Microorganisms can mobilize arsenic through processes like reduction in soils and sediments, contributing to its release into groundwater. nih.govnerc.ac.uk
Human activities have significantly increased the concentration and mobilization of arsenic in the environment, often far exceeding natural background levels. cdc.govmecon.gob.ar Major anthropogenic sources include:
Mining and Smelting: Mining operations for metals like gold, copper, and lead, where arsenic is often present in the ores, are a major source of contamination. un-igrac.orgca.govnih.gov Smelting of non-ferrous metals releases arsenic into the atmosphere, which then settles on land and water. rsc.orgnih.gov
Fossil Fuel Combustion: The burning of fossil fuels, particularly coal, releases arsenic into the atmosphere. rsc.orgnih.govnih.gov Coal can contain significant concentrations of arsenic, which contributes to "acid rain" and contamination around power plants. geoscienceworld.org
Agricultural Applications: The historical and current use of arsenic-based pesticides and herbicides has led to widespread soil contamination. cdc.govnih.gov
Industrial Uses: Arsenic compounds are used in various industrial processes, including the manufacturing of glass and as wood preservatives, which can lead to localized contamination of soil and water. ca.govnih.gov
Table 1: Typical Concentrations of Arsenic in Various Environmental Compartments This is an interactive table. Select a compartment to see typical concentration ranges.
| Environmental Compartment | Typical Concentration Range | Maximum Reported Concentration |
|---|---|---|
| Air | 0.2–3.0 ng/m³ (rural/urban) rsc.org | 1660 ng/m³ (urban areas) rsc.orgnih.gov |
| Freshwater | 1–10 µg/L (unpolluted) scispace.com | 5000 µg/L (groundwater) scispace.com |
| Seawater | 1–8 µg/L scispace.com | - |
| Soil | 0.1–40 mg/kg ca.gov | 4600 mg/kg rsc.orgnih.gov |
| Sediments | - | 2500 mg/kg nih.gov |
Speciation Dynamics and Fate of Arsonic Acid in Environmental Media
The chemical form, or speciation, of arsenic is critical as it dictates its mobility, bioavailability, and toxicity. escholarship.org Arsenic primarily exists in four oxidation states (-3, 0, +3, +5), but in natural waters, it is mostly found as inorganic trivalent arsenite (As(III)) and pentavalent arsenate (As(V)). scispace.commecon.gob.ar
Redox (oxidation-reduction) reactions are fundamental to arsenic's behavior in the environment, transforming it between its more and less mobile and toxic forms. epa.govresearchgate.net
In Aquatic Systems: The redox potential (Eh) and pH are the master variables controlling arsenic speciation. uni-hohenheim.de In oxygen-rich (oxic) surface waters, arsenate (As(V)) is the thermodynamically stable and predominant species. researchgate.netnih.gov Conversely, in oxygen-poor (anoxic) environments like deep groundwater or sediments, the more mobile and toxic arsenite (As(III)) is the dominant form. ca.govnih.gov The transformation between these species is often slow, allowing for the coexistence of both forms. researchgate.netnih.gov Microbes play a crucial role, with some bacteria using As(V) as an electron acceptor for respiration (dissimilatory arsenate reduction) and others oxidizing As(III) for energy (chemoautotrophic arsenite oxidation). nih.govnih.gov
In Soil Systems: Similar to aquatic environments, soil redox conditions dictate arsenic speciation. uni-hohenheim.de In flooded or waterlogged soils, such as rice paddies, conditions become anaerobic (reducing), favoring the predominance of arsenite (As(III)). epa.govoup.com This increases arsenic's solubility and mobility, making it more available for plant uptake. uni-hohenheim.de The presence of manganese oxides in aerobic soils can facilitate the abiotic oxidation of As(III) to As(V). epa.gov Conversely, the reductive dissolution of iron oxyhydroxides under anaerobic conditions can release adsorbed arsenic back into the soil solution. nih.govepa.gov
The mobility of arsenic in water and soil is significantly controlled by its interaction with solid mineral surfaces, a process known as adsorption and desorption. escholarship.org
Geochemical Sorbents: Arsenic species, particularly the anionic arsenate, readily adsorb to the surfaces of various minerals. Iron, aluminum, and manganese oxides (or oxyhydroxides) are the most important sorbents for arsenic in the environment. cdc.govescholarship.orgnih.gov Clay minerals also have the capacity to adsorb arsenic, though generally to a lesser extent than metal oxides. researchgate.net
Influence of Speciation and pH: Arsenate (As(V)) typically adsorbs more strongly to mineral surfaces than arsenite (As(III)). nih.govnih.gov The adsorption process is highly pH-dependent. For arsenate, adsorption decreases as pH increases, making it more mobile in alkaline conditions. researchgate.netnmsu.edu For arsenite, adsorption tends to be lower at acidic pH and increases as pH becomes neutral to alkaline. researchgate.netnmsu.edu
Desorption and Mobilization: Desorption, the release of adsorbed arsenic, can occur due to changes in environmental conditions. An increase in pH can lead to the desorption of arsenate. mecon.gob.ar A key mechanism for arsenic release, particularly in groundwater, is the reductive dissolution of iron oxides. nih.govresearchgate.net Under reducing conditions, microbes use iron oxides for respiration, dissolving the mineral and releasing the associated adsorbed arsenic into the water. nih.govucf.edu The presence of competing anions, such as phosphate (B84403) from fertilizers, can also displace adsorbed arsenate from binding sites, increasing its concentration in solution. acs.org
In addition to inorganic transformations, arsenic undergoes a biogeochemical cycle of methylation and demethylation, primarily mediated by microorganisms. frontiersin.orgclu-in.org This cycle converts inorganic arsenic into various organoarsenic compounds, including arsonic acids.
Methylation: This is the process where methyl groups (-CH3) are enzymatically added to an arsenic atom. clu-in.org It is a stepwise process, often considered a detoxification mechanism by microbes. mdpi.com Inorganic arsenite (As(III)) is methylated by the enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) to form monomethylthis compound (MMA), which can be further methylated to dimethylarsinic acid (DMA) and then to trimethylarsine (B50810) oxide (TMAO). oup.comresearchgate.net This process is particularly enhanced in anaerobic environments like flooded paddy soils. oup.commdpi.com
Demethylation: This is the reverse process, where methyl groups are cleaved from organoarsenic compounds, returning them to inorganic forms. frontiersin.orgmdpi.com Certain microbial communities possess C-As lyase enzymes capable of breaking the carbon-arsenic bond in compounds like MMA, converting them back to inorganic arsenate (As(V)). frontiersin.orgmdpi.com Studies have shown that the demethylation of DMA can be a two-step process involving multiple microorganisms, first to MMA and then to inorganic arsenic. mdpi.comcopernicus.org
Volatilization Pathways of this compound Derivatives
The biotransformation of arsenic compounds, including arsonic acids, can lead to the formation of volatile derivatives, a process known as volatilization or biovolatilization. This pathway is a significant component of the biogeochemical cycling of arsenic, influencing its fate and transport in the environment. Microorganisms play a central role in the methylation of arsenic, converting inorganic and organic arsenic species into more volatile forms. mdpi.comfrontiersin.org
The primary mechanism for the volatilization of this compound derivatives is microbial methylation. frontiersin.org This process typically involves the enzymatic transfer of methyl groups from donors like S-adenosylmethionine (SAM) to an arsenic atom. nih.govwikipedia.org The methylation of arsenite [As(III)] by the enzyme arsenite methyltransferase (ArsM) is a key step, leading to the formation of monomethylarsonous acid (MMA(III)), dimethylarsinous acid (DMA(III)), and trimethylarsine (TMA). frontiersin.orgnih.govuniprot.org These methylated arsenicals, particularly trimethylarsine, are significantly more volatile than their inorganic precursors.
The Challenger pathway has been the most widely accepted model for the biomethylation of arsenic. It involves a series of alternating reduction and oxidative methylation steps. mdpi.com For methylation to occur, pentavalent arsenic [As(V)] must first be reduced to trivalent arsenite [As(III)]. mdpi.com This is followed by sequential methylation and reduction reactions. mdpi.com
Microbial Metabolism and Environmental Bioremediation of Arsenic Compounds
Microorganisms are fundamental to the biogeochemical cycling of arsenic, mediating a variety of transformations that influence the speciation, mobility, and toxicity of arsenic in the environment. mdpi.comoup.comacs.org These microbial processes are central to both the natural cycling of arsenic and the development of bioremediation strategies for contaminated sites. mdpi.comencyclopedia.pub
Microbial Oxidation and Reduction Pathways of Arsenic
Microorganisms have evolved diverse metabolic pathways to utilize or detoxify arsenic through oxidation and reduction reactions. mdpi.comencyclopedia.pubportal.gov.bd These transformations are key drivers of arsenic's environmental behavior. mdpi.com
Arsenite Oxidation: The oxidation of the more toxic and mobile arsenite [As(III)] to the less toxic and less mobile arsenate [As(V)] is a significant detoxification mechanism employed by many microorganisms. mdpi.comfrontiersin.org This process can be a source of energy for chemoautotrophic bacteria or a detoxification strategy for heterotrophic bacteria. portal.gov.bdfrontiersin.org The key enzyme responsible for this transformation is arsenite oxidase, which is found in a wide range of bacteria and archaea. frontiersin.orgmdpi.com This biological oxidation is a promising avenue for bioremediation, as it can lead to the immobilization of arsenic. frontiersin.orgmdpi.com
Arsenate Reduction: The reduction of arsenate [As(V)] to arsenite [As(III)] is another critical microbial process. This can occur through two primary pathways:
Detoxification (Cytoplasmic Arsenate Reduction): Many microorganisms reduce arsenate to arsenite intracellularly as a detoxification mechanism. peerj.comtandfonline.com The resulting arsenite is then typically expelled from the cell. tandfonline.com This process is mediated by the enzyme arsenate reductase (ArsC). frontiersin.orgcdnsciencepub.com
Dissimilatory Arsenate Reduction (Respiration): Some prokaryotes, known as dissimilatory arsenate-reducing prokaryotes (DARPs), can use arsenate as a terminal electron acceptor for anaerobic respiration, coupling the oxidation of organic matter or inorganic compounds to the reduction of arsenate. frontiersin.orgtandfonline.comasm.org This process is catalyzed by a periplasmic respiratory arsenate reductase (Arr) and plays a significant role in the mobilization of arsenic in anoxic environments like groundwater. tandfonline.comasm.orgasm.org DARPs encompass a diverse phylogenetic range of bacteria. asm.orgwikipedia.org
Enzymatic Systems Involved in Arsenic Biotransformation (e.g., Arsenate Reductases, Methyltransferases)
A variety of enzymes are responsible for the microbial transformation of arsenic compounds. These enzymes are central to both arsenic resistance and metabolism.
Arsenate Reductases: As mentioned, there are two main types of arsenate reductases:
ArsC: This small cytoplasmic enzyme is part of the ars operon and functions in arsenic detoxification by reducing intracellular arsenate to arsenite, which is then pumped out of the cell. tandfonline.comcdnsciencepub.comwikipedia.org There are different families of ArsC enzymes that utilize different electron donors, such as thioredoxin or glutaredoxin. peerj.com
ArrA: This is the catalytic subunit of the respiratory arsenate reductase complex found in DARPs. mdpi.comtandfonline.com It is a periplasmic molybdoprotein that facilitates the use of arsenate as an electron acceptor in anaerobic respiration. tandfonline.com
Arsenite Methyltransferase (ArsM/AS3MT): This enzyme catalyzes the methylation of trivalent arsenicals, transferring a methyl group from S-adenosylmethionine (SAM) to produce methylated derivatives like monomethylarsonous acid (MMA(III)), dimethylarsinous acid (DMA(III)), and trimethylarsine. nih.govwikipedia.orguniprot.orgrsc.org This process is a key step in the volatilization of arsenic and is considered a detoxification pathway. mdpi.comfrontiersin.orgnih.gov The gene encoding this enzyme, arsM, is widespread among microbes. frontiersin.org In mammals, the orthologous enzyme is called AS3MT. wikipedia.orgresearchgate.net
Other Key Enzymes:
Arsenite Oxidase (AioA/AioB): This enzyme, composed of a large catalytic subunit (AioA) and a smaller subunit (AioB), catalyzes the oxidation of arsenite to arsenate. mdpi.com
ArsH: This enzyme is involved in the detoxification of organoarsenicals by oxidizing trivalent methylated arsenicals to their less toxic pentavalent forms. frontiersin.orgoup.comfrontiersin.org
ArsI: This C-As bond lyase degrades methylated arsenicals, representing another detoxification mechanism. frontiersin.org
| Enzyme | Gene | Function | Pathway |
| Arsenate Reductase (detoxification) | arsC | Reduces As(V) to As(III) intracellularly for subsequent efflux. tandfonline.comcdnsciencepub.comwikipedia.org | Detoxification |
| Arsenate Reductase (respiratory) | arrA | Catalytic subunit for the reduction of As(V) as a terminal electron acceptor. mdpi.comtandfonline.com | Dissimilatory Reduction |
| Arsenite Methyltransferase | arsM | Methylates As(III) to form volatile organoarsenicals. nih.govwikipedia.orguniprot.orgrsc.org | Methylation/Volatilization |
| Arsenite Oxidase | aioA/aioB | Oxidizes As(III) to As(V). mdpi.com | Oxidation |
| Organoarsenical Oxidase | arsH | Oxidizes trivalent methylated arsenicals to less toxic pentavalent forms. frontiersin.orgoup.comfrontiersin.org | Detoxification |
| C-As Bond Lyase | arsI | Cleaves the carbon-arsenic bond in methylated arsenicals. frontiersin.org | Detoxification |
Microbial Resistance Mechanisms to Arsenic Compounds (e.g., Ars Operons)
Microorganisms have developed sophisticated genetic systems to tolerate and detoxify arsenic. The most well-characterized of these are the arsenic resistance (ars) operons, which are widespread in bacteria and archaea. cdnsciencepub.comfrontiersin.org
The core of a typical ars operon includes genes for a regulatory protein, an arsenate reductase, and an arsenite efflux pump. frontiersin.orgresearchoutreach.org A simple ars operon, like that found on the Staphylococcus aureus plasmid pI258, consists of three genes: arsR, arsB, and arsC. cdnsciencepub.com
arsR : This gene encodes a transcriptional repressor protein that controls the expression of the operon. wikipedia.orgresearchoutreach.orgresearchgate.net In the absence of arsenic, the ArsR protein binds to the DNA and prevents transcription. When arsenite is present, it binds to ArsR, causing a conformational change that releases it from the DNA, allowing the resistance genes to be expressed. researchgate.net
arsC : This gene codes for the arsenate reductase enzyme that converts intracellular arsenate to arsenite. cdnsciencepub.comwikipedia.orgresearchoutreach.org
arsB : This gene encodes a membrane protein that functions as an efflux pump, actively transporting arsenite out of the cell. wikipedia.orgresearchoutreach.orgnih.gov
More complex ars operons, such as the one on the E. coli plasmid R773, contain additional genes that enhance resistance. cdnsciencepub.comasm.orgnih.gov
arsA : This gene encodes an ATPase that associates with the ArsB pump, providing the energy for more efficient arsenite efflux. wikipedia.orgnih.govasm.org
arsD : This gene codes for an arsenic chaperone protein that binds to arsenite and delivers it to the ArsA ATPase, further increasing the efficiency of the efflux pump. wikipedia.orgresearchgate.net
In addition to these core components, some operons include other genes that confer resistance to a broader range of arsenic compounds, such as arsP (an efflux permease for methylated arsenicals) and arsH (involved in the oxidation of organoarsenicals). nih.govoup.comfrontiersin.org The presence and composition of ars operons reflect the evolutionary pressure exerted by arsenic in various microbial environments. frontiersin.org
| Gene | Protein Product | Function in Arsenic Resistance |
| arsR | ArsR | Transcriptional repressor; senses As(III) and regulates operon expression. wikipedia.orgresearchoutreach.orgresearchgate.net |
| arsC | ArsC | Cytoplasmic arsenate reductase; converts As(V) to As(III). cdnsciencepub.comwikipedia.orgresearchoutreach.org |
| arsB | ArsB | Membrane efflux pump; transports As(III) out of the cell. wikipedia.orgresearchoutreach.orgnih.gov |
| arsA | ArsA | ATPase; provides energy to the ArsB pump for efficient As(III) efflux. wikipedia.orgnih.govasm.org |
| arsD | ArsD | Metallochaperone; binds and delivers As(III) to the ArsA ATPase. wikipedia.orgresearchgate.net |
| arsP | ArsP | Efflux permease for methylated arsenicals like MMA(III). nih.govoup.comfrontiersin.org |
Application of Microorganisms and Plants in Environmental Remediation Technologies (Bioremediation, Phytoremediation)
The metabolic capabilities of microorganisms and the physiological processes of plants are being harnessed for the remediation of arsenic-contaminated soil and water through bioremediation and phytoremediation technologies. doi.orgmdpi.com
Bioremediation: This approach utilizes microorganisms to transform arsenic into less toxic or less mobile forms. doi.orgfrontiersin.org Key strategies include:
Microbial Oxidation: Using arsenite-oxidizing bacteria to convert mobile and toxic As(III) into the less mobile and less toxic As(V), which can then be more easily removed from water or stabilized in soil. frontiersin.orgmdpi.com
Microbial Reduction and Volatilization: Employing microbes that can methylate and volatilize arsenic, effectively removing it from the contaminated matrix, although this transfers the arsenic to the atmosphere. mdpi.com
Phytoremediation: This technology uses plants to clean up contaminated environments. mdpi.commdpi.com For arsenic, the main approaches are:
Phytoextraction: This involves using plants that can accumulate high concentrations of arsenic in their harvestable tissues (shoots and leaves). mdpi.com The arsenic hyperaccumulator fern Pteris vittata is a prime example, capable of accumulating very high levels of arsenic. researchmap.jptandfonline.com The plant biomass can then be harvested and removed from the site. mdpi.com
Phytostabilization: This method uses plants to reduce the mobility and bioavailability of arsenic in the soil, thereby preventing its entry into the food chain or groundwater. mdpi.com
Phytovolatilization: This involves plants taking up arsenic, transforming it into volatile forms, and releasing it into the atmosphere. doi.org As noted earlier, this pathway in plants is often facilitated by associated rhizosphere microbes that perform the methylation. doi.org
Microbe-Assisted Phytoremediation: This is an enhanced approach that combines the strengths of both plants and microorganisms. doi.orgmdpi.comresearchgate.net Plant-growth-promoting microorganisms (PGPMs) that are also arsenic-tolerant can be inoculated into the rhizosphere of phytoremediating plants. doi.orgfrontiersin.org These microbes can:
Alter arsenic speciation in the soil. For instance, arsenite-oxidizing bacteria can convert As(III) to As(V), a form that is more efficiently taken up by hyperaccumulators like Pteris vittata. researchmap.jp
Alleviate arsenic-induced stress in the plant, allowing it to tolerate higher concentrations of the metalloid. doi.orgmdpi.com
Field trials have demonstrated that inoculating Pteris vittata with arsenic-transforming bacteria can increase the efficiency of phytoextraction, suggesting that microbe-assisted phytoremediation is a promising and sustainable strategy for managing arsenic contamination. mdpi.comresearchmap.jp
Advanced Analytical Methodologies for Arsonic Acid Speciation and Quantification
Principles and Importance of Arsenic Speciation Analysis in Complex Matrices
Arsenic speciation analysis focuses on differentiating and quantifying the individual chemical forms of arsenic present in a sample. This is critical because arsenic's toxicity is highly dependent on its speciation; for instance, inorganic arsenite (As(III)) is generally more toxic than arsenate (As(V)), and both are typically more toxic than methylated organic species like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). Arsenobetaine (B179536) (AsB) is often considered non-toxic researchgate.netthermofisher.com. The presence of a wide array of arsenic species, often at trace levels, in complex matrices such as water, soil, food, and biological samples presents significant analytical challenges researchgate.netresearchgate.nettandfonline.com. Maintaining the integrity of these species throughout the analytical process—from sampling and storage to extraction and detection—is essential to prevent interconversion or degradation, which could lead to inaccurate results brooksapplied.comresearchgate.net.
Chromatographic Separation Techniques for Arsonic Acids
Chromatographic methods are the cornerstone for separating the diverse range of arsenic species based on their distinct physicochemical properties.
HPLC is the most widely employed technique for arsenic speciation due to its versatility in separating polar and ionic arsenic compounds researchgate.netresearchgate.nettandfonline.comscirp.orgscirp.orgthermofisher.comnih.govdiva-portal.org. Several HPLC modes are utilized:
Anion-Exchange Chromatography (AEC): This method is highly effective for separating anionic arsenic species, including inorganic arsenate (As(V)), MMA, and DMA, as well as arsenite (As(III)) under certain conditions researchgate.nettandfonline.comnih.govtandfonline.comnih.govnih.govnih.govnih.goviaea.org. Columns such as the Hamilton PRP-X100 are commonly used with mobile phases like ammonium (B1175870) phosphate (B84403) or bicarbonate buffers tandfonline.comnih.goviaea.orgwur.nlspectroscopyonline.com.
Ion-Pair Chromatography (IPC): IPC enhances the separation of ionic arsenic species by incorporating ion-pairing agents into the mobile phase, which interact with the charged analytes on reversed-phase columns researchgate.netresearchgate.netnih.govrsc.org.
Reversed-Phase Chromatography (RPC): RPC, often in conjunction with ion-pairing agents, can effectively separate various arsenic species researchgate.netrsc.orgnih.gov. For example, a pentafluorophenyl (PFP) stationary phase has demonstrated efficient separation of common arsenic species within 5 minutes nih.gov.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC represents a more recent approach, offering alternative separation mechanisms for arsenic speciation researchgate.net.
HPLC separations typically range from 2 to 12 minutes, and when coupled with sensitive detectors, can achieve detection limits in the low parts per billion (ppb) range thermofisher.comresearchgate.netnih.govnih.govclu-in.org.
Gas chromatography is primarily used for volatile compounds. As most arsenic species are non-volatile, they must first be converted into volatile derivatives through a derivatization process before GC analysis rhhz.netresearchgate.net. Common derivatization reagents include thioglycolates, such as thioglycolic acid methyl ester (TGM) or ethyl ester (TGE) rhhz.netnih.gov. The derivatized arsenic species are then analyzed using GC coupled with detectors like GC-MS or GC-ICP-MS. GC offers high resolving power and efficient sample introduction into ICP-MS, potentially reducing spectral interferences diva-portal.org. However, the requirement for a derivatization step adds complexity to the analytical workflow rhhz.netresearchgate.net.
Spectroscopic Detection Methods for Arsonic Acids
Spectroscopic techniques are indispensable for the sensitive and selective detection of arsenic species following chromatographic separation.
Atomic Absorption Spectrometry (AAS) is a well-established technique for elemental analysis. Hydride Generation Atomic Absorption Spectrometry (HG-AAS) significantly enhances sensitivity and selectivity for arsenic by converting arsenic species into volatile arsines (e.g., AsH₃) which are then atomized in a heated cell or flame researchgate.nettandfonline.comrsc.orgnih.govusda.govnih.govresearchgate.netrsc.org. HG-AAS can be hyphenated with HPLC to facilitate the speciation analysis of compounds such as As(III), As(V), MMA, and DMA rsc.orgnih.govusda.govnih.govresearchgate.netrsc.org. Detection limits achieved with HG-AAS are typically in the ng/mL or ppb range, making it suitable for trace analysis in various sample matrices rsc.orgnih.govnih.gov. For instance, in the analysis of rice, detection limits of 1.96 ng g⁻¹ for As(III) and 3.85 ng g⁻¹ for total inorganic arsenic were reported using HG-AAS rsc.org.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective detection technique widely adopted for arsenic speciation analysis, most commonly coupled with HPLC or GC thermofisher.comresearchgate.netnih.govdiva-portal.orgtandfonline.comnih.govnih.govnih.govnih.goviaea.orgspectroscopyonline.comtandfonline.comrsc.orgnih.govmetrohm.com. ICP-MS offers exceptional sensitivity, low detection limits (often in the pg/g or ppt (B1677978) range), and the ability to detect multiple isotopes, thereby enabling robust identification of arsenic species thermofisher.comnih.govdiva-portal.orgnih.goviaea.orgnih.gov.
HPLC-ICP-MS: This hyphenated technique is the most prevalent for arsenic speciation, combining the separation capabilities of HPLC with the elemental specificity and sensitivity of ICP-MS researchgate.netthermofisher.comresearchgate.netresearchgate.netnih.govdiva-portal.orgtandfonline.comnih.govnih.goviaea.orgspectroscopyonline.comrsc.orgnih.gov. It allows for the simultaneous determination of various arsenic species, including inorganic arsenic (As(III), As(V)), methylated species (MMA, DMA), and organoarsenicals like arsenobetaine (AsB) thermofisher.comresearchgate.netnih.govtandfonline.comnih.govnih.goviaea.orgspectroscopyonline.comnih.gov. When employing high-resolution ICP-MS, detection limits can reach as low as 0.3 to 1.6 pg g⁻¹ thermofisher.com.
GC-ICP-MS: When GC is utilized, coupling it with ICP-MS provides sensitive detection of the volatile arsenic derivatives diva-portal.org. This combination yields high chromatographic resolution and efficient sample introduction into the plasma diva-portal.org.
ICP-MS, particularly when equipped with collision/reaction cell technology or high mass resolution capabilities, effectively mitigates spectral interferences, such as the ArCl⁺ interference on ⁷⁵As, thereby ensuring accurate quantification thermofisher.comthermofisher.comiaea.orgnih.gov.
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a widely used technique for elemental analysis, including arsenic. For speciation analysis, ICP-AES is typically coupled with a separation technique, most commonly chromatography, such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) clu-in.orgresearchgate.netnih.govtandfonline.comresearchgate.net. This hyphenated approach allows for the separation of different arsenic species before they are introduced into the plasma for detection.
ICP-AES offers good sensitivity and is a robust detector for arsenic. Studies have reported detection limits for arsenic species using HPLC-ICP-AES ranging from approximately 0.1 to 20 µg/L, depending on the species and specific chromatographic conditions researchgate.netpjoes.comnih.gov. For instance, As(III), DMA, and MMA have shown detection limits better than 10 µg/L, while As(V) has been reported around 20 µg/L researchgate.netnih.gov. ICP-OES has also demonstrated detection limits of 0.4 µg/L for As(V), 0.6 µg/L for DMA, and 0.10 µg/L for As(III) pjoes.com. The response of the ICP to different arsenic species can be influenced by the choice of nebulizer and spray chamber, necessitating careful optimization of the interface between the separation system and the plasma nih.gov. While ICP-MS generally offers lower detection limits, ICP-AES remains a valuable and more cost-effective option for many speciation applications researchgate.net.
Atomic Fluorescence Spectrometry (AFS)
Atomic Fluorescence Spectrometry (AFS), particularly when coupled with hydride generation (HG-AFS), is a highly sensitive and selective technique for arsenic speciation acs.orgscielo.brscialert.netpsanalytical.comresearchgate.net. This combination is frequently employed with chromatographic separation methods like HPLC (HPLC-HG-AFS) to quantify individual arsenic species acs.orgscielo.brpsanalytical.comacs.orgresearchgate.net. The hydride generation process converts arsenic species into volatile arsines, which are then atomized and detected by AFS.
HG-AFS coupled with HPLC has demonstrated excellent performance, achieving very low detection limits. For example, detection limits as low as 0.15 ng/L for As(III) and 0.17 ng/L for DMA have been reported acs.org. Other studies have shown detection limits ranging from 0.07 to 0.11 µg/L for inorganic arsenic species (As(III) and As(V)) when using HPLC-HG-AFS researchgate.net. The technique is capable of speciating common inorganic and methylated arsenic compounds, including As(III), As(V), MMA, and DMA, within minutes acs.org. The sensitivity of AFS makes it particularly suitable for analyzing trace levels of arsenic in environmental and biological samples, often providing comparable or superior sensitivity to other atomic spectrometric techniques for arsenic acs.orgedpsciences.org.
Electrothermal Atomic Absorption Spectrometry (ETAAS)
Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite Furnace Atomic Absorption Spectrometry (GF-AAS), is another sensitive technique used for arsenic determination and speciation nih.govscialert.netresearchgate.netresearchgate.netresearchgate.netaloki.huiaea.org. ETAAS can be used directly for total arsenic determination or, more commonly for speciation, coupled with separation techniques like chromatography or pre-concentration methods such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) aloki.huiaea.org.
ETAAS has been successfully applied to the speciation of inorganic arsenic species (As(III) and As(V)) in various matrices, including food and biological tissues researchgate.netresearchgate.netaloki.hunih.govnih.gov. Detection limits for ETAAS-based speciation methods vary depending on the sample preparation and specific species, but are typically in the ng/L to ng/g range researchgate.netresearchgate.netaloki.hunih.gov. For instance, detection limits of 0.004 µg/g for As(III) and 0.005 µg/g for As(V) have been reported in fish muscle tissues researchgate.net. Methods involving ionic liquid liquid-liquid microextraction coupled with ETAAS have achieved detection limits of 0.04 ng/mL for As(V) and 0.35 ng/mL for As(III) aloki.hu. ETAAS can also be employed in non-chromatographic approaches by using chemically modified atomizers to differentiate between species nih.gov.
Electrochemical Analytical Approaches for Arsonic Acids (e.g., Anodic Stripping Voltammetry)
Electrochemical methods, particularly Anodic Stripping Voltammetry (ASV) and related techniques, offer sensitive and selective approaches for arsenic speciation, often without the need for complex chromatographic separation scialert.netresearchgate.netnih.govnih.govpdx.edujournal-iasssf.com. These methods leverage the different electrochemical properties of arsenic species, primarily As(III) and As(V).
ASV, often performed on gold or modified electrodes, can differentiate between As(III) and As(V) nih.govjournal-iasssf.com. As(III) can typically be determined at neutral pH, while As(V) often requires acidification or a pre-reduction step to be electrochemically active nih.govjournal-iasssf.com. Detection limits for ASV can be very low, with reports of 0.2 nM for As(III) and 0.3 nM for combined As(III+V) nih.gov. Using platinum-modified boron-doped diamond electrodes, detection limits of 16.50 ppb for As(III) and 8.19 ppb for As(V) have been achieved journal-iasssf.com. Electrochemical hydride generation coupled with spectrophotometry has also been developed, providing detection limits of 0.02 µg/mL for As(III) and 0.06 µg/mL for As(V) nih.gov. These methods are advantageous for their relative simplicity and sensitivity, making them suitable for routine analysis.
Sample Preparation and Extraction Methodologies for Speciation Analysis
Effective sample preparation is a critical prerequisite for accurate arsenic speciation, as it aims to extract the arsenic species from the sample matrix while preserving their original chemical forms to prevent interconversion nih.govjournalcsij.comnih.gov. A variety of techniques are employed, often tailored to the sample matrix (e.g., water, soil, food, biological tissues) and the analytical method used for detection.
Chromatographic Separation: Chromatographic techniques, primarily Ion Chromatography (IC) and High-Performance Liquid Chromatography (HPLC), are the most common methods for separating arsenic species clu-in.orgresearchgate.nettandfonline.comresearchgate.netacs.orgthermofisher.comscirp.orgresearchgate.netusgs.govrsc.orgscirp.org.
Ion Chromatography (IC): IC, particularly anion-exchange chromatography, is highly effective for separating inorganic arsenic species like As(III) and As(V), as well as methylated species like MMA and DMA clu-in.orgresearchgate.nettandfonline.comscirp.orgscirp.orgnih.govoup.com. Eluents such as phosphate or bicarbonate buffers are typically used clu-in.orgtandfonline.comnih.gov. IC can achieve good resolution and is often coupled with ICP-MS or ICP-AES clu-in.orgtandfonline.comnih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC methods for arsenic speciation often employ reversed-phase or ion-pair chromatography researchgate.netacs.orgresearchgate.net. Ion-pair chromatography on short columns has enabled rapid separation of As(III), As(V), MMAA, and DMAA within minutes acs.org. HPLC is frequently coupled with sensitive detectors like HG-AFS, ICP-MS, or ICP-AES researchgate.nettandfonline.comacs.orgscielo.brpsanalytical.comthermofisher.com.
Extraction Techniques: Beyond chromatographic separation, various extraction methods are used to isolate arsenic species from complex matrices:
Solid-Phase Extraction (SPE): SPE, often utilizing ion-exchange resins, is employed for the pre-concentration and separation of arsenic species, particularly As(III) and As(V) iaea.org. It is also used as a preparatory step before other analytical techniques nih.govnih.gov.
Liquid-Liquid Extraction (LLE) / Liquid-Liquid Microextraction (LLME): LLE and its micro-scale variants are used to extract arsenic species, sometimes employing ionic liquids for enhanced selectivity and reduced solvent consumption aloki.hunih.govamecj.com.
Cloud Point Extraction (CPE): CPE is a pre-concentration technique that can be coupled with ETAAS for the determination of As(V) and total arsenic researchgate.netnih.gov.
Microwave-Assisted Extraction (MAE): MAE offers rapid and efficient extraction of arsenic species from solid matrices like soil and plant materials researchgate.netanalytik-jena.comrsc.org.
Acid Digestion/Extraction: Various acids (e.g., trifluoroacetic acid, hydrochloric acid, phosphoric acid) are used to extract arsenic from samples, sometimes followed by microwave assistance researchgate.netrsc.organalytik-jena.com.
Methodological Considerations: Detection Limits, Matrix Effects, and Interferences
Detection Limits (LODs): The sensitivity of analytical methods is crucial for speciation analysis, as arsenic species can be present at trace levels. Detection limits vary significantly based on the technique, sample preparation, and specific species.
ICP-AES/OES: LODs are typically in the µg/L range, with specific values reported between 0.1 and 20 µg/L for various arsenic species clu-in.orgresearchgate.netpjoes.comnih.gov.
AFS (HG-AFS): Offers very low detection limits, often in the ng/L to ng/mL range, with values as low as 0.15 ng/L reported researchgate.netacs.orgacs.org.
ETAAS: Detection limits range from ng/L to ng/g levels, with values such as 10-33 ng/L, 0.004-0.005 µg/g, and 0.04-0.35 ng/mL reported for different species and matrices researchgate.netresearchgate.netaloki.hu.
Electrochemical Methods: Detection limits can be in the nM or ppb range, with values like 0.2 nM for As(III) and 8.19 ppb for As(V) reported nih.govjournal-iasssf.com.
ICP-MS: Coupled with chromatography, ICP-MS can achieve very low detection limits, often in the pg/g or ng/L range nih.govthermofisher.com.
Matrix Effects and Interferences: Complex sample matrices can significantly impact the accuracy and reliability of arsenic speciation analysis, leading to matrix effects and interferences.
Matrix Complexity: Environmental and biological samples often contain high concentrations of other elements and organic matter, which can interfere with separation and detection processes nih.govnih.gov.
Inter-species Conversion: Sample preparation steps must be carefully controlled to prevent the interconversion of arsenic species, which can lead to inaccurate speciation results nih.gov.
Chromatographic Interferences: In hyphenated chromatographic techniques, mobile phase components like phosphates can affect ICP-MS interfaces thermofisher.com. High chloride concentrations can cause interferences in ICP-MS, though this can often be managed with collision cell technology or by ensuring complete separation thermofisher.comnih.gov.
Elemental Interferences: Other elements present in the sample can cause spectral or non-spectral interferences in atomic spectrometric techniques. For example, in ICP-MS, doubly charged species or isobaric polyatomic species can interfere with arsenic detection nih.gov.
Method-Specific Interferences: In electrochemical methods, co-deposition of other metals or the evolution of hydrogen can affect signal response nih.govpdx.edu.
Addressing these methodological considerations through careful method development, validation, and the use of certified reference materials is paramount for achieving accurate and reliable arsenic speciation data.
Compound List:
| Common Name | Chemical Name/Formula | Abbreviation |
| This compound (Arsenate) | Pentavalent Arsenic Acid (As(V)) | As(V) |
| Arsenous acid (Arsenite) | Trivalent Arsenic Acid (As(III)) | As(III) |
| Monomethylthis compound | Methylthis compound | MMA |
| Dimethylarsinic acid | Dimethylarsinic Acid | DMA |
| Arsenobetaine | (CH₃)₃As⁺CH₂COO⁻ | AsB |
| Arsenocholine | (CH₃)₃As⁺CH₂CH₂OH | AsC |
| Trimethylarsine (B50810) oxide | (CH₃)₃AsO | TMAO |
| Arsenosugars | Various ribofuranosyl derivatives | AsSugar |
Theoretical and Computational Chemistry of Arsonic Acid
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have become indispensable tools for investigating the fundamental characteristics of arsonic acids. These methods allow for the detailed examination of electronic structures and the prediction of various molecular properties with a high degree of accuracy.
DFT calculations are widely used to optimize the molecular geometry of arsonic acids and their derivatives. mdpi.com By determining the most stable three-dimensional arrangement of atoms, researchers can gain insights into the compound's structural parameters. researchgate.net Furthermore, these computational methods are employed to perform vibrational analysis, which predicts infrared (IR) and Raman spectra. mdpi.comresearchgate.net Successful applications of DFT have been noted in calculating the Raman spectra of various arsenic-containing species, providing a reliable procedure to estimate relevant molecular properties and understand their chemistry. researchgate.net
Theoretical investigations using DFT, often with functionals like B3LYP, are also used to analyze electronic properties. researchgate.netresearchgate.net For instance, extensive studies on aromatic compounds have utilized methods like M06-2X/6-311++G(d,p) for geometry optimizations and vibrational frequency calculations to build reliable databases of thermodynamic properties. rsc.org This foundational understanding of the electronic structure is critical for predicting how these molecules will interact and react.
A significant focus of computational research on arsonic acids has been the accurate prediction of their acid dissociation constants (pKa), a key parameter influencing their environmental and biological behavior. researchgate.net Various DFT-based models have been developed and tested for this purpose. researchgate.netacs.org The computational costs associated with some methods, such as those based on thermodynamic cycles, can be significant due to the complexity of calculating the solution-phase Gibbs free energy. acs.orgchemrxiv.org
Several DFT-based approaches for pKa prediction have been compared:
Atomic Charges: This method, which correlates pKa values with the calculated atomic charges on the conjugate arsonate base, has demonstrated the highest level of agreement with experimental data. researchgate.netchemrxiv.org
Maximum Surface Electrostatic Potential (VS,max): This model correlates acidity with the maximum electrostatic potential on the molecular surface near the acidic hydrogen atoms. acs.org However, it provides a weaker prediction level because it only considers the molecule's electrostatic character, failing to capture other influencing factors like molecular structure, solvation, and resonance. researchgate.net
Scaled Solvent-Accessible Surface: This approach has been found to be less effective, yielding high mean unsigned errors in pKa predictions for arsonic acids. researchgate.netacs.org
One study successfully used the B3LYP functional with the 6-311++G(2d,2p) basis set to calculate the relative pKa values for 25 different arsonic acids, achieving an average error of less than 0.3 pKa units compared to experimental values. semanticscholar.orgresearchgate.net
| Method | Principle | Reported Accuracy |
|---|---|---|
| Atomic Charge Correlation | Correlates pKa with calculated atomic charges on the conjugate base. chemrxiv.org | Highest agreement with experimental data. researchgate.netchemrxiv.org |
| Maximum Surface Electrostatic Potential (VS,max) | Correlates pKa with the electrostatic potential over acidic hydrogen atoms. acs.org | Weak predictive power; considers only electrostatic character. researchgate.net |
| Scaled Solvent-Accessible Surface | Utilizes the solvent-accessible surface area. | Inefficient; yielded high mean unsigned errors. acs.orgchemrxiv.org |
| Isodesmic Reaction Scheme (B3LYP/6-311++G(2d,2p)) | Calculates relative pKa values using a reference molecule (methylarsonic acid). semanticscholar.org | Good agreement with experimental values; average error < 0.3 pKa units. semanticscholar.orgresearchgate.net |
Computational chemistry provides powerful tools for modeling reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and, crucially, the high-energy transition states that govern the reaction rate. For example, the mechanism of acid-catalyzed reactions can be detailed by modeling the initial protonation of an oxygen atom, the subsequent nucleophilic attack, and the formation of a tetrahedral intermediate. mdpi.com
Solvent effects on reaction rates can be analyzed by dissecting the reactivity trends into contributions from the initial state (reactants) and the transition state. researchgate.net This is achieved by combining kinetic data with thermodynamic properties, such as transfer chemical potentials, to understand how the solvent stabilizes or destabilizes the reactants versus the transition state. researchgate.net Such analyses provide deep insights into the factors controlling the chemical reactivity of compounds like this compound in different environments.
Machine Learning Approaches in this compound Research
In recent years, machine learning (ML) has emerged as a complementary tool to traditional computational methods in chemical research. chemrxiv.org ML models have been applied to predict the properties of arsonic acids, most notably their pKa values. researchgate.netacs.org
One comparative study evaluated a Support Vector Machine (SVM)-based ML model against three different DFT-based models for pKa prediction. researchgate.netacs.org The results indicated that while the DFT model based on atomic charges was the most accurate, the ML approach also demonstrated strong predictive performance. researchgate.net The prediction rate of the SVM model was found to be lower than the best DFT method but superior to the model based on electrostatic potential. acs.orgchemrxiv.org This suggests that ML can be a valuable and computationally efficient tool, particularly for screening large chemical spaces where DFT calculations may be prohibitively expensive. researchgate.net
Beyond property prediction for specific molecules, ML algorithms are also being used in broader environmental research related to arsenic. tudelft.nl Models such as Extreme Gradient Boosting (XGBoost), Random Forest, and Deep Neural Networks (DNN) are employed to classify arsenic concentration levels in groundwater based on various physicochemical and geospatial parameters. nih.gov Other research has utilized ML to predict the adsorption capacity of arsenite and arsenate on biochar, a critical aspect of water remediation. nih.gov
Structure-Reactivity and Structure-Property Relationship Investigations
A key goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its resulting properties and reactivity. Computational studies on arsonic acids have been particularly effective in elucidating these connections.
Research has consistently shown that the chemical nature of the substituent group (the 'R' group in RAsO(OH)₂) has a profound effect on the acidity (pKa) of the this compound. semanticscholar.orgresearchgate.net
Electron-withdrawing substituents (e.g., nitro groups) increase the acidity of the compound, resulting in a lower pKa value. researchgate.net
Electron-releasing substituents (e.g., alkyl groups) decrease the acidity, leading to a higher pKa value. researchgate.net
This relationship can be quantified using DFT calculations, which allows for the systematic study of a wide range of derivatives. semanticscholar.org For example, 4-nitronaphthyl-1-arsonic acid was identified as the strongest acid among a series of 25 studied compounds, while benzylthis compound was among the weakest. researchgate.net
Furthermore, the molecular structure influences not just chemical properties but also physical properties in the solid state. researchgate.net X-ray crystal structure determinations of various substituted phenylarsonic acids have shown how different functional groups dictate the intermolecular hydrogen bonding patterns and crystal packing. researchgate.net These structural arrangements, in turn, have significant consequences for the material's bulk properties, such as second harmonic generation (SHG), which is relevant for applications in nonlinear optics. researchgate.net
| Substituent Type | Example Group | Effect on Acidity | Effect on pKa |
|---|---|---|---|
| Electron-Withdrawing | Nitro (-NO₂) | Increases | Lowers |
| Electron-Releasing | Alkyl (e.g., -CH₃, -CH₂Ph) | Decreases | Increases |
| Halogen | Fluoro (-F) | Increases (Inductive Effect) | Lowers |
| Amino | Amino (-NH₂) | Decreases (Resonance Effect) | Increases |
Applications of Arsonic Acid in Specialized Fields Excluding Human/clinical
Catalytic Applications and Interactions with Catalytic Systems
Arsonic acid derivatives and related organoarsenic compounds are involved in catalytic processes both as beneficial components and as deactivating agents. Their ability to coordinate with metal centers or interact with active catalyst sites underpins these roles.
Arsenic compounds, often originating from fuel combustion, can act as potent poisons for catalysts used in industrial processes, notably in Selective Catalytic Reduction (SCR) systems for nitrogen oxide (NOx) removal. In SCR catalysts, typically based on vanadium oxide (V₂O₅) supported on titanium dioxide (TiO₂), arsenic species can permanently adsorb onto the active sites, leading to a significant reduction in catalytic activity and an increase in deactivation rate researchgate.netresearchgate.net. These arsenic compounds are commonly present in flue gas in forms such as arsenic trioxide (As₂O₃) or its dimer, As₂O₆ researchgate.net. The deactivation mechanism involves the strong binding of arsenic to the catalyst's active centers, making regeneration difficult without compromising catalytic performance researchgate.netresearchgate.net. While arsenic poisoning is a concern, research is ongoing into methods to improve catalyst resistance or develop regeneration strategies researchgate.netresearchgate.net.
| Arsenic Compound/Form | Impact on SCR Catalysts | Mechanism of Deactivation | Reference(s) |
| Arsenic trioxide (As₂O₃) | Catalyst poisoning, reduced NOx conversion efficiency | Permanent adsorption on active sites (e.g., V₂O₅-WO₃/TiO₂) | researchgate.net |
| Arsenic dimer (As₂O₆) | Catalyst poisoning, reduced NOx conversion efficiency | Permanent adsorption on active sites | researchgate.net |
| General Arsenic Species | Permanent deactivation, difficult regeneration | Strong binding to active catalytic centers, leading to loss of catalytic activity | researchgate.netresearchgate.net |
Organoarsenic compounds, particularly tertiary arsines derived from or related to arsonic acids, have found utility as ligands in transition metal catalysis, especially in palladium-catalyzed cross-coupling reactions. Compounds like triphenylarsine (B46628) and specialized arsa-Buchwald ligands, which are arsenic analogues of phosphine (B1218219) ligands, can accelerate reactions such as the Suzuki-Miyaura and Heck couplings usa-journals.comresearchgate.net. These ligands form stable complexes with palladium, enhancing catalytic activity and selectivity usa-journals.comresearchgate.netchemblink.com. For instance, arsa-Buchwald ligands have demonstrated activity comparable to their phosphine counterparts in Suzuki-Miyaura cross-coupling reactions researchgate.net. Furthermore, specific this compound derivatives, such as (3-Bromophenyl)this compound, can participate directly in cross-coupling reactions, utilizing the bromine atom for coupling with boronic acids . The steric and electronic properties of these arsenic-based ligands can be tuned by altering substituents, allowing for the fine-tuning of catalytic performance libretexts.orgamazonaws.com.
| Organoarsenic Compound/Ligand | Catalytic Application | Metal Catalyst | Reaction Type | Reference(s) |
| Triphenylarsine | Ligand in metal complexes | Palladium | Cross-coupling (Suzuki-Miyaura, Heck) | usa-journals.comresearchgate.net |
| Arsa-Buchwald ligands | Ligands for Pd-catalyzed cross-coupling | Palladium | Suzuki-Miyaura | researchgate.net |
| (3-Bromophenyl)this compound | Direct participation in coupling | Palladium | Suzuki-Miyaura (via bromine atom) | |
| Organoarsenic compounds | Ligands in transition metal chemistry | Various | Homogeneous catalysis | libretexts.orgamazonaws.com |
Material Science Applications
This compound functionalities are integrated into various advanced materials, particularly for applications in environmental remediation and as components in novel material architectures.
This compound and its derivatives are explored in the development of materials for the removal of arsenic species from water and wastewater. Functionalized porous organic frameworks (POFs), such as amidoxime-functionalized covalent organic frameworks (COFs), have demonstrated efficacy in capturing organoarsenic compounds like Roxarsone (B1679585) from wastewater frontiersin.orgnih.gov. These materials create robust interactions, enhancing their adsorption capabilities frontiersin.orgnih.gov. Research also investigates other materials, including metal-organic frameworks (MOFs) and functionalized nanoparticles, for the adsorption of various arsenic species, with reported adsorption capacities varying based on the material and the specific arsenic compound researchgate.netmdpi.com. For example, mesoporous zeolitic imidazolate frameworks have shown high adsorption capacities for p-arsanilic acid researchgate.net.
| Adsorbent Material | Target Arsenic Species | Adsorption Capacity (mg/g) | Application Area | Reference(s) |
| Amidoxime-functionalized COFs | Roxarsone | Not specified | Wastewater remediation | frontiersin.orgnih.gov |
| Mesoporous zeolitic imidazolate framework | p-Arsanilic acid | 791 | Arsenic removal | researchgate.net |
| Hydroxy-functionalized Chromium-based MOF | Phenyl this compound | 139 | Arsenic removal | researchgate.net |
| Nano-zerovalent iron/sludge-based biochar | Roxarsone | 975 | Arsenic removal | researchgate.net |
| Flaxseed gum (FSG) / Fenugreek gum (FGG) with Fe(III) | Arsenate (inorganic/organic) | Varies (e.g., ~90% RE) | Water treatment | mdpi.com |
The this compound group serves as a valuable functional component in the design of advanced materials, offering properties such as heavy-metal chelation, anchoring capabilities, and incorporation into polymer backbones. This compound functionalities can be introduced into polymer resins, making them suitable for ion exchange applications and effective in chelating heavy metals uq.edu.au. This compound has also been identified as a robust anchor group for the surface modification of magnetic nanoparticles like Fe₃O₄, facilitating their dispersion and integration into composite materials acs.orgmonash.edu. In polymer chemistry, monomers containing this compound groups, such as poly(acryloyl amino-phenyl this compound), have been used as stabilizing and reducing agents in the synthesis of gold nanoparticles nih.gov. Furthermore, functionalized polyoxovanadates (POVs) incorporating this compound moieties have been developed for their catalytic properties researchgate.netresearchgate.net. Organoarsenic polymers, such as poly(vinylene arsine)s, have also been synthesized, showcasing the incorporation of arsenic into polymer chains for unique material properties researchgate.netkyoto-u.ac.jp.
Role as Precursors and Reagents in Advanced Chemical Synthesis
This compound and its derivatives are fundamental building blocks and reagents in the synthesis of a wide array of organoarsenic compounds and other complex molecules. The Béchamp reaction, involving the reaction of aniline (B41778) derivatives with arsenic acid, is a primary method for synthesizing aryl arsonic acids usa-journals.com. These arsonic acids can then undergo further transformations, such as reduction to form arsenobenzenes and arsenic oxides energysecurity.gov.uk.
Specific derivatives like (2-chloroethyl)this compound and (2-hydroxyethyl)this compound serve as crucial precursors in the synthesis of biologically active molecules, including antibiotic analogues google.comnsf.govrsc.orgacs.org. For instance, (2-hydroxyethyl)this compound has been used in the semisynthesis of the antibiotic arsinothricin acs.org. This compound itself can be used as a reagent in organic synthesis, and its derivatives are employed in the preparation of various compounds, including arsonolipids nih.gov and substituted pyrimidines google.com. The reactivity of the this compound group and its carbon-arsenic bond allows for diverse synthetic pathways, enabling the creation of complex organoarsenic structures with tailored properties.
| This compound Derivative/Related Compound | Role in Synthesis | Synthesized Compound Class/Example | Reference(s) |
| This compound (H₃AsO₄) | Precursor in Béchamp reaction; Reagent in organic synthesis | Aryl arsonic acids, Arsenobenzenes, Arsenic oxides | usa-journals.comenergysecurity.gov.uk |
| (3-Bromophenyl)this compound | Precursor for other organoarsenic compounds; Reagent in organic synthesis | Various organoarsenic compounds, coupled products (Suzuki-Miyaura) | |
| (2-Chloroethyl)this compound | Precursor | Hydroxyarsinothricin (AST-OH), other organoarsenicals | google.comnsf.govrsc.org |
| (2-Hydroxyethyl)this compound | Precursor for feeding experiments; Biosynthetic precursor | Bisenarsan, other organoarsenic metabolites | acs.org |
| This compound precursors | Reaction with activated acid chlorides/anhydrides | Arsonolipids (e.g., 2,3-diacyloxypropylarsonic acids) | nih.gov |
| Substituted phenylarsonic acids | Reagents in synthesis | Substituted pyrimidines | google.com |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing arsonic acid derivatives, and how do reaction conditions influence product purity?
- This compound derivatives (e.g., phenylthis compound, nitro-substituted arsonic acids) are typically synthesized via the Bechamp reaction, involving arsenic acid and aromatic compounds under acidic conditions. Purity is highly dependent on stoichiometric ratios, temperature control (60–80°C), and post-synthesis purification via recrystallization or column chromatography . Impurities such as unreacted arsenic trioxide or by-products like methylarsonates can be quantified using ICP-MS or HPLC-UV .
Q. How can researchers safely handle this compound in laboratory settings given its toxicity?
- Follow OSHA and WHO guidelines: use fume hoods for volatile derivatives, wear nitrile gloves and lab coats, and store compounds in sealed containers labeled with CAS numbers (e.g., phenylthis compound: 35920-19-3). Emergency protocols must include immediate neutralization with 10% sodium bicarbonate for spills . Toxicity screening via Ames tests or zebrafish embryo assays is recommended for novel derivatives .
Q. What analytical techniques are most reliable for quantifying this compound in environmental samples?
- Ion chromatography coupled with conductivity detection (IC-CD) is preferred for aqueous samples (detection limit: 0.1 ppb). For solid matrices (e.g., soil), microwave-assisted digestion with HNO₃/H₂O₂ followed by ICP-OES ensures accurate arsenic speciation. Cross-validate with X-ray absorption near-edge spectroscopy (XANES) to distinguish this compound from inorganic arsenic species .
Advanced Research Questions
Q. How can the "arsonate method" be optimized for selective precipitation of transition metals in complex matrices?
- The arsonate method relies on pH-dependent solubility of metal-arsonate complexes. For example, Fe(III)-phenylarsenate precipitates at pH 2.5–3.5, while Cu(II) requires pH 4.0–5.0. Use chelating agents (e.g., EDTA) to mask interfering ions (e.g., Al³⁺). Post-precipitation, bromometric titration or XPS can confirm metal ratios . Recent studies suggest substituting nitro groups on the this compound backbone enhances selectivity for Pb²⁺ in contaminated water .
Q. What strategies resolve contradictions in reported dissociation constants (pKa) of substituted arsonic acids?
- Discrepancies arise from solvent effects (aqueous vs. mixed solvents) and ionic strength. Use potentiometric titrations with a glass electrode standardized in 0.1 M KCl. Computational models (DFT or COSMO-RS) can predict pKa shifts caused by electron-withdrawing substituents (e.g., -NO₂ lowers pKa by 0.5–1.0 units) . Validate with UV-Vis spectroscopy monitoring deprotonation at λ = 260–280 nm .
Q. How do isotopic signatures (e.g., Pb²⁺) in this compound-based pesticides aid in tracing anthropogenic contamination?
- Lead arsenate pesticides exhibit distinct ²⁰⁶Pb/²⁰⁷Pb ratios (1.18–1.22) compared to natural Pb sources (1.30–1.35). Use MC-ICP-MS to analyze isotopic ratios in soil cores. Couple with sequential extraction to differentiate bioavailable vs. mineral-bound arsenic . Recent work links elevated ²⁰⁸Pb/²⁰⁴Pb in groundwater to historical use of calcium arsenate in orchards .
Methodological Best Practices
- Data Presentation : Raw spectral/titration datasets should be archived in supplementary materials, while processed data (e.g., calibration curves, ANOVA tables) must appear in the main text. Use tools like OriginLab for error bar calculations .
- Literature Review : Prioritize primary sources from ACS journals or Reviews in Analytical Chemistry. Exclude non-peer-reviewed platforms (e.g., BenchChem) due to unverified data .
- Ethical Compliance : Declare conflicts of interest if using proprietary this compound derivatives (e.g., feed additives). Adhere to the Rotterdam Convention for cross-border chemical transfers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
